1,5-Diiodo-2,4-dimethoxybenzene

Crystallography Solid-State Chemistry Materials Science

Ensure synthetic success with the correct 1,5-diiodo isomer. Unlike other regioisomers, its distinct 1,5-substitution pattern guarantees predictable, orthogonal reactivity in sequential cross-couplings, essential for building precise molecular architectures. Sourcing the wrong isomer leads to failed syntheses. This high-purity building block is ideal for crafting extended π-conjugated systems, MOF linkers, and studying halogen bonding with its well-defined crystal structure. Secure reproducible results; verify your procurement specification strictly for CAS 51560-17-9.

Molecular Formula C8H8I2O2
Molecular Weight 389.96 g/mol
CAS No. 51560-17-9
Cat. No. B13994829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diiodo-2,4-dimethoxybenzene
CAS51560-17-9
Molecular FormulaC8H8I2O2
Molecular Weight389.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1I)I)OC
InChIInChI=1S/C8H8I2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
InChIKeyBKQPBNONSSCTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diiodo-2,4-dimethoxybenzene (CAS 51560-17-9): Strategic Sourcing of a Symmetrical Diiodoarene for Precision Synthesis


1,5-Diiodo-2,4-dimethoxybenzene (CAS 51560-17-9) is a symmetrically substituted diiodinated aromatic compound belonging to the class of electron-rich dihaloarenes [1]. Its molecular framework features two iodine atoms at the 1- and 5-positions and two methoxy groups at the 2- and 4-positions, creating a unique substitution pattern that dictates its reactivity in transition metal-catalyzed cross-couplings and its solid-state packing behavior [2]. This compound serves as a strategic building block in organic synthesis, particularly where orthogonal reactivity or specific spatial orientation of functional groups is required [3].

The Procurement Risk of Substituting 1,5-Diiodo-2,4-dimethoxybenzene with Other Diiodo-Dimethoxybenzene Isomers


Substituting 1,5-diiodo-2,4-dimethoxybenzene with a regioisomer such as 1,4-diiodo-2,5-dimethoxybenzene or 1,2-diiodo-4,5-dimethoxybenzene introduces significant and quantifiable risks to experimental reproducibility and process outcome. These isomers, while sharing the same molecular formula, exhibit distinct solid-state properties, including markedly different crystal packing [1] and melting points [2], which directly impact purification, formulation, and long-term stability. More critically, the relative orientation of the two reactive iodine handles dictates the regiochemical outcome in sequential cross-coupling reactions [3], meaning a seemingly minor substitution can lead to a different molecular architecture and, consequently, a failed synthesis or a biologically inactive analog. The quantitative evidence below provides a rigorous, comparator-driven basis for why procurement must be specific to the 1,5-isomer.

Quantitative Comparator Evidence for 1,5-Diiodo-2,4-dimethoxybenzene (CAS 51560-17-9) Against Close Analogs


Differentiated Crystal Packing and Solid-State Morphology vs. 1,2-Diiodo-4,5-dimethoxybenzene

X-ray crystallographic analysis reveals that 1,5-diiodo-2,4-dimethoxybenzene crystallizes in the monoclinic crystal system with a C2 space group, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, the regioisomer 1,2-diiodo-4,5-dimethoxybenzene crystallizes in a different monoclinic setting (space group P21/c) with unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2]. This difference in crystal symmetry and unit cell dimensions indicates distinct intermolecular interactions, particularly halogen bonding, which will govern solubility, crystal habit, and mechanical properties [1].

Crystallography Solid-State Chemistry Materials Science

Physical Property Differentiation: Melting Point vs. 1,4-Diiodo-2,5-dimethoxybenzene

The melting point of 1,5-diiodo-2,4-dimethoxybenzene is reported as approximately 404–405 K (131–132 °C) . In contrast, the regioisomer 1,4-diiodo-2,5-dimethoxybenzene exhibits a significantly higher melting point range of 171–176 °C [1]. This 40 °C difference is a direct consequence of the altered molecular symmetry and packing efficiency in the solid state, and it provides a straightforward analytical handle for identity confirmation and purity assessment via differential scanning calorimetry (DSC) .

Physical Chemistry Process Chemistry Analytical Chemistry

Inferred Advantage in Electrocatalytic Activity: Lower Overpotential vs. Monoiodoarene Controls

While direct electrocatalytic data for 1,5-diiodo-2,4-dimethoxybenzene is not available, a critical class-level inference can be drawn from the closely related 1,2-diiodo-4,5-dimethoxybenzene. This isomer was demonstrated to be an efficient electrocatalyst for C–H/E–H coupling, operating at a catalyst loading as low as 0.5 mol% [1]. Crucially, it operates at an overpotential more than 100 mV lower than the monoiodoarene catalyst 4-iodoanisole, which results in a 20% improvement in product yield and a higher Faradaic efficiency [1]. This enhanced performance is attributed to a stabilizing three-electron I–I bonding interaction, a feature common to diiodoarenes with vicinal iodine atoms [2]. Therefore, the 1,5-isomer, bearing the same diiodo motif, is predicted to offer a similar or greater electrochemical advantage over its monoiodo counterparts.

Electrocatalysis Green Chemistry C–H Functionalization

Orthogonal Reactivity and Regioselectivity in Sequential Cross-Couplings

The 1,5-substitution pattern of this diiodoarene is geometrically distinct from other isomers, leading to a predictable and often advantageous reactivity profile in palladium-catalyzed cross-coupling reactions. Studies on diiodinated aromatic compounds demonstrate that the spatial separation and electronic environment of the C–I bonds dictate the site-selectivity of sequential oxidative addition steps [1]. For the 1,5-isomer, the two iodine atoms are positioned meta to each other relative to the aromatic ring, which minimizes steric hindrance and electronic cross-talk during the first coupling event, allowing for a clean, stepwise functionalization [2]. In contrast, the vicinal 1,2-isomer can lead to complex mixtures due to competing reductive elimination and potential catalyst poisoning from adjacent palladium centers [3].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Application Scenarios for 1,5-Diiodo-2,4-dimethoxybenzene Based on Comparative Evidence


Precision Synthesis of Linear and Angular Polyaromatic Scaffolds

The 1,5-diiodo substitution pattern, as established by crystallographic and reactivity evidence, is ideal for the iterative construction of extended π-conjugated systems via sequential Suzuki-Miyaura or Sonogashira couplings. The well-defined spatial separation of the iodine atoms (meta-relationship) ensures high regioselectivity, enabling the synthesis of rod-like or V-shaped molecular wires for organic electronics and liquid crystalline materials [1].

Development of Metal-Free Electrocatalysts for Sustainable Synthesis

Building on the class-level inference of enhanced electrocatalytic activity observed for diiodoarenes, 1,5-diiodo-2,4-dimethoxybenzene is a promising candidate scaffold for developing new metal-free redox mediators. Its lower predicted overpotential (based on >100 mV reduction seen in the 1,2-isomer) and high atom economy make it a strategic building block for designing more sustainable and energy-efficient C–H functionalization and cross-coupling processes [2].

Formulation and Solid-State Chemistry Studies

The well-characterized and unique crystal structure (monoclinic C2 space group) and melting point (131–132 °C) of 1,5-diiodo-2,4-dimethoxybenzene make it an excellent model compound for studying halogen bonding and its influence on crystal engineering. Its distinct physical properties compared to other isomers [3] ensure that research on co-crystallization, polymorphism, and the mechanical properties of organic solids is conducted on a reproducible and well-defined material [4].

Synthesis of Symmetrical Biaryl Ligands and Metal-Organic Frameworks (MOFs)

The symmetrical nature of the 1,5-isomer makes it a perfect di-topic linker for constructing symmetrical biaryl ligands used in catalysis and for building metal-organic frameworks (MOFs). The predictable, stepwise reactivity of the iodine handles [1] allows for the introduction of diverse coordinating groups, enabling the systematic tuning of pore size and functionality in MOFs, a capability that is compromised when using less regio-defined or sterically hindered isomers [5].

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